Metoprolol Tartrate, also known as Metoprolol tartrate, is a selective β1-adrenergic blocking agent. [] While primarily recognized for its therapeutic applications in treating cardiovascular diseases, Metoprolol Tartrate serves as a valuable tool in various scientific research areas. [, , , , , ] These research applications extend beyond its clinical use and contribute to a deeper understanding of various physiological and pharmacological processes.
The synthesis of metoprolol can be achieved through several chemical pathways, with a common method involving the reaction of 4-(2-methoxyethyl)phenol with isopropylamine followed by alkylation to form the desired compound. The synthesis can be summarized in the following steps:
Key parameters in this synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.
Metoprolol has a complex molecular structure characterized by its aromatic ring and aliphatic side chains. The structural features include:
Metoprolol undergoes several key chemical reactions in vivo, primarily involving metabolic pathways:
Metoprolol functions by selectively blocking beta-1 adrenergic receptors located predominantly in cardiac tissues. This blockade results in several physiological effects:
The competitive inhibition at beta-1 receptors alters cardiac action potentials, reducing excitability and conduction velocity through the atrioventricular node.
Metoprolol exhibits several notable physical and chemical properties:
Metoprolol has a wide range of clinical applications:
The evolution of beta-adrenergic antagonists traces to Sir James Black's foundational work at Imperial Chemical Industries in the 1960s. Black's hypothesis that blocking catecholamine effects could reduce myocardial oxygen demand led to the development of pronethalol (1962), the first clinically useful beta-blocker. However, thymic tumorigenicity in mice prompted its replacement by propranolol (1964), a non-selective beta-antagonist that became the therapeutic benchmark for angina [2] [7].
Selective β₁-antagonism emerged as the next pharmacological frontier to mitigate bronchoconstriction risks. Structural optimization yielded practolol (1970), the first cardioselective agent, but its clinical use was curtailed by oculomucocutaneous syndrome. This catalyzed the development of safer alternatives, culminating in metoprolol's synthesis in 1969 by Ciba-Geigy researchers. Patented in 1970 and approved in 1978, metoprolol's isopropylamine-substituted aryloxypropanolamine structure delivered reliable β₁-selectivity without practolol's toxicity [1] [5] [7].
Table 1: Evolution of Beta-Blockers Leading to Seloken
Compound | Introduction Year | Selectivity Profile | Clinical Significance |
---|---|---|---|
Pronethalol | 1962 | Non-selective | First clinical beta-blocker; withdrawn for carcinogenicity |
Propranolol | 1964 | Non-selective | First commercially successful beta-blocker |
Practolol | 1970 | β₁-selective | First cardioselective agent; withdrawn for toxicity |
Metoprolol (Seloken) | 1978 | β₁-selective | Gold-standard cardioselective blocker with improved safety |
Seloken's development validated the receptor-subtype specificity predicted by Raymond Ahlquist's 1948 adrenergic receptor classification. Its molecular design leveraged three critical structural domains: the aryl moiety (4-(2-methoxyethyl)phenoxy), the ethanolamine linker (-O-CH₂-CH(OH)-), and the secondary isopropylamine group (-NH-CH(CH₃)₂). This configuration balanced receptor affinity, selectivity, and pharmacokinetics, establishing the archetype for modern cardioselective beta-blockers [2] [5] [8].
Seloken exists as two distinct pharmacochemical entities differentiated by salt formation: metoprolol tartrate (Lopressor) and metoprolol succinate (Seloken ZOK/Toprol XL). Both share the identical free base structure: (±)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (C₁₅H₂₅NO₃), but exhibit critical pharmaceutical and pharmacokinetic differences due to their counterions [1] [4] [9].
Metoprolol Tartrate
Metoprolol Succinate
Table 2: Comparative Pharmacochemistry of Seloken Formulations
Characteristic | Metoprolol Tartrate | Metoprolol Succinate |
---|---|---|
Chemical Formula | (C₁₅H₂₅NO₃)₂·C₄H₆O₆ | C₁₅H₂₅NO₃·C₄H₆O₄ |
Molecular Weight | 684.82 g/mol | 652.82 g/mol |
Release Profile | Immediate-release | Extended-release (zero-order) |
Peak Concentration | 1-2 hours | 6-12 hours (sustained plateau) |
Bioavailability | 50% | 40-50% |
Half-life | 3-7 hours | Functionally extended to 24 hours |
Key Metabolic Pathway | CYP2D6-mediated α-hydroxylation | Identical metabolism, delayed absorption |
The succinate salt's dissolution properties enable osmotic-controlled release independent of gastrointestinal pH, providing 24-hour β₁-blockade from once-daily dosing. This pharmacokinetic optimization reduces peak-trough fluctuations (swing index <50% vs. >300% for tartrate) and maintains >50% β₁-receptor occupancy throughout the dosing interval, offering superior hemodynamic stability for chronic heart failure management [1] [9] [10].
Seloken's pharmacological profile emerges from deliberate molecular engineering informed by structure-activity relationship (SAR) principles. Beta-blocker SAR revolves around three critical domains: the aromatic ring, the ethanolamine linker, and the amine substituent – each modulating receptor affinity, selectivity, and pharmacokinetics [4] [5] [6].
Aryl Moiety OptimizationThe 4-(2-methoxyethyl)phenoxy group confers β₁-selectivity through steric and electronic effects:
Ethanolamine Linker Significance
Amine Substituent Effects
Table 3: Structural-Activity Relationship Determinants of Seloken
Molecular Domain | Structural Feature | Pharmacological Consequence |
---|---|---|
Aromatic Ring | 4-(2-Methoxyethyl) substitution | Enhanced β₁-affinity (Kᵢ=15nM) vs β₂ (Kᵢ=119nM) |
Linker Stereochemistry | (S)-enantiomer at C2 | 100x greater β-blocking potency than R-isomer |
Amine Group | Secondary isopropylamine | Optimal receptor anchoring and selectivity |
Oxypropylene Length | -O-CH₂-CH(OH)-CH₂- chain | Ideal 6Å span between anchor points |
The molecule's moderate lipophilicity (logP≈1.9) balances blood-brain barrier penetration (contributing to central effects like migraine prophylaxis) while avoiding excessive CNS distribution. Metabolic susceptibility at the methoxyethyl group (CYP2D6-mediated O-demethylation) introduces pharmacogenetic variability but prevents accumulation [1] [4] [5].
Seloken's structural optimization exemplifies rational drug design:
This molecular evolution produced a β₁-selective antagonist with a therapeutic index superior to earlier agents, cementing Seloken's status as an essential cardiovascular medicine.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: